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Compound of Interest

Compound Name: Ledipasvir D-tartrate

Cat. No.: B1513187 Get Quote

Introduction
Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, is a critical component in

the treatment of chronic HCV infections.[1][2] Ensuring the stability and quality of the drug

substance and its formulations is paramount for its therapeutic efficacy and safety. A stability-

indicating analytical method is essential to separate and quantify the active pharmaceutical

ingredient (API) from its potential degradation products that may form under various

environmental conditions. This application note details a validated stability-indicating High-

Performance Liquid Chromatography (HPLC) method for the analysis of Ledipasvir D-tartrate,

developed in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways and the

intrinsic stability of a drug molecule.[3] Ledipasvir D-tartrate was subjected to a series of

stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic

stress.[1][4][5][6] The studies revealed that Ledipasvir is susceptible to degradation under

hydrolytic (acidic and alkaline) and oxidative conditions, while it remains relatively stable under

thermal and photolytic stress.[1][5]
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Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ledipasvir D-tartrate
reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume

with methanol.[5]

Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a

100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Stock Solution (from tablets): Weigh and powder twenty tablets. Transfer an amount

of powder equivalent to 100 mg of Ledipasvir to a 100 mL volumetric flask. Add

approximately 75 mL of diluent (methanol), sonicate for 15 minutes, and then dilute to the

mark with the same diluent. Filter the solution through a 0.45 µm nylon membrane filter.[5]

Working Sample Solution (100 µg/mL): Dilute the Sample Stock Solution appropriately with

the mobile phase to achieve the target concentration.

Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the separation and

quantification of Ledipasvir and its degradation products.

Parameter Condition

Instrument

High-Performance Liquid Chromatography

(HPLC) system with a Photodiode Array (PDA)

or UV detector.

Column C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

Mobile Phase

Acetonitrile and 0.1% Orthophosphoric acid in

water (pH adjusted to 3.5) in a ratio of 70:30

(v/v).[4][7]

Flow Rate 1.0 mL/min.[4][7]

Detection Wavelength 248 nm.[7]

Injection Volume 10 µL.

Column Temperature 30 °C.

Run Time 15 minutes.
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Forced Degradation Protocol
Acid Hydrolysis: To 1 mL of the Ledipasvir stock solution, add 1 mL of 1.0 N HCl. Heat the

mixture at 70°C for 2 days. After cooling, neutralize the solution with 1.0 N NaOH and dilute

with the mobile phase to the desired concentration.[4]

Base Hydrolysis: To 1 mL of the Ledipasvir stock solution, add 1 mL of 1.0 N NaOH. Heat the

mixture at 70°C for 2 days. After cooling, neutralize the solution with 1.0 N HCl and dilute

with the mobile phase.[4]

Oxidative Degradation: To 1 mL of the Ledipasvir stock solution, add 1 mL of 3.0% v/v

hydrogen peroxide. Keep the solution at 70°C for 2 days and then dilute with the mobile

phase.[4]

Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 14 days.[4]

Photolytic Degradation: Expose the solid drug substance to UV light (overall illumination of

≥210 Wh/m²) for 14 days at room temperature.[4]

Data Presentation
The following table summarizes the results of the forced degradation studies, indicating the

extent of degradation of Ledipasvir D-tartrate under various stress conditions.
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Stress
Condition

Reagent/Co
ndition

Duration
Temperatur
e

%
Degradatio
n

Degradatio
n Products
(DPs)
Retention
Times (min)

Acid

Hydrolysis
1.0 N HCl 2 days 70°C 18.98%

DP I (2.8

min), DP II

(3.2 min)

Base

Hydrolysis
1.0 N NaOH 2 days 70°C 26.00%

DP I (2.8

min), DP III

(5.1 min)

Oxidative

Degradation

3.0% v/v

H₂O₂
2 days 70°C 22.43%

DP III (5.5

min)

Thermal

Degradation
Dry Heat 14 days 70°C

No

Degradation

Not

Applicable

Photolytic

Degradation

UV Light

(≥210 Wh/m²)
14 days Room Temp

No

Degradation

Not

Applicable

Data compiled from multiple sources for illustrative purposes.[4][5]

Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the stability-indicating assay of Ledipasvir D-
tartrate.
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Caption: Workflow for Ledipasvir Stability Assay.

Ledipasvir Degradation Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1513187?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1513187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This diagram outlines the degradation of Ledipasvir under different stress conditions, leading to

the formation of various degradation products (DPs).
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Caption: Ledipasvir Degradation Pathways.

Conclusion
The developed HPLC method is simple, specific, and accurate for the determination of

Ledipasvir D-tartrate in the presence of its degradation products. The method was

successfully able to resolve the main peak from the peaks of the degradation products formed

under various stress conditions. This stability-indicating method can be effectively used for the

routine quality control and stability analysis of Ledipasvir D-tartrate in bulk drug and

pharmaceutical formulations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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